molecular formula C16H17N3O B2744014 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide CAS No. 2380175-89-1

6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

Cat. No. B2744014
CAS RN: 2380175-89-1
M. Wt: 267.332
InChI Key: GLBDZLFABIGRDE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of cancer and other diseases. CPI-444 has been shown to have promising anti-tumor activity, and its mechanism of action makes it an attractive candidate for combination therapy with other cancer treatments.

Mechanism of Action

6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is overexpressed in many types of cancer. Adenosine is a signaling molecule that is produced in response to cellular stress, such as hypoxia, and can promote tumor growth and immune suppression. By blocking the adenosine A2A receptor, 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide can inhibit the growth and proliferation of cancer cells, as well as enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been shown to reduce inflammation, improve glucose metabolism, and enhance cognitive function. 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has also been shown to have a favorable safety profile, with no significant toxicities observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is its specificity for the adenosine A2A receptor, which makes it a valuable tool for studying the role of this receptor in cancer and other diseases. 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is also relatively easy to synthesize and has a favorable safety profile, which makes it a good candidate for further preclinical and clinical development. One limitation of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is that it may not be effective in all types of cancer, as the expression of the adenosine A2A receptor varies between different tumor types.

Future Directions

There are several potential future directions for the development of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide. One area of interest is the combination of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide with other cancer treatments, such as immune checkpoint inhibitors or chemotherapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to treatment with 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide. Finally, further studies are needed to determine the optimal dosing and scheduling of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide in clinical trials.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the pyrimidine core using a nucleophilic aromatic substitution reaction. This is followed by the introduction of the cyclopropyl group using a Grignard reaction. The final step involves the introduction of the 4-carboxamide group using a coupling reaction. The synthesis of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide inhibits the growth of cancer cells by blocking the adenosine A2A receptor. In vivo studies have shown that 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has potent anti-tumor activity in various mouse models of cancer, including melanoma, lung cancer, and colon cancer. 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has also been shown to enhance the anti-tumor activity of other cancer treatments, such as immune checkpoint inhibitors.

properties

IUPAC Name

6-cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-2-4-12(5-3-11)9-17-16(20)15-8-14(13-6-7-13)18-10-19-15/h2-5,8,10,13H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBDZLFABIGRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

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